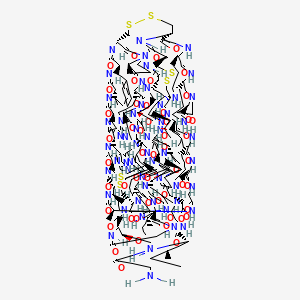

H-Gly-Ile-Gly-D-Asp-D-Pro-Val-D-aThr-Cys(1)-Leu-Lys-D-Ser-Gly-Ala-aIle-D-Cys(2)-His-D-Pro-Val-D-Phe-D-Cys(3)-D-Pro-Arg-D-Arg-Tyr-D-Lys-Gln-D-aIle-Gly-D-aThr-D-Cys(2)-Gly-D-Leu-D-Pro-Gly-D-aThr-Lys-D-Cys(1)-D-Cys(3)-D-Lys-Lys-D-Pro-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Human Beta-Defensin 2 is a small antimicrobial peptide that plays a crucial role in the innate immune response. It is produced by epithelial cells and exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-negative bacteria, fungi, and viruses . Human Beta-Defensin 2 is encoded by the DEFB4 gene and is known for its ability to modulate the immune response and maintain homeostasis within the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Human Beta-Defensin 2 can be synthesized chemically using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Recombinant DNA technology is commonly used for the industrial production of Human Beta-Defensin 2. The gene encoding Human Beta-Defensin 2 is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or Pichia pastoris. The host cells are cultured, and the peptide is expressed, harvested, and purified .

Chemical Reactions Analysis

Types of Reactions: Human Beta-Defensin 2 undergoes various chemical reactions, including oxidation and reduction. The peptide contains multiple cysteine residues that form disulfide bonds, which are crucial for its stability and function .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the correctly folded Human Beta-Defensin 2 peptide with its native disulfide bond structure .

Scientific Research Applications

Human Beta-Defensin 2 has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying protein folding and stability.

Medicine: It has potential therapeutic applications in treating infections, inflammatory diseases, and as an adjuvant in vaccines

Industry: Human Beta-Defensin 2 is used in the development of antimicrobial coatings and materials.

Mechanism of Action

Human Beta-Defensin 2 exerts its effects by disrupting the cell membranes of pathogens. It binds to the negatively charged components of microbial membranes, leading to membrane permeabilization and cell lysis . Additionally, Human Beta-Defensin 2 can modulate the immune response by acting as a chemoattractant for immune cells, such as dendritic cells and T cells, through interactions with chemokine receptors .

Comparison with Similar Compounds

- Human Beta-Defensin 1

- Human Beta-Defensin 3

- Human Beta-Defensin 4

Human Beta-Defensin 2 stands out due to its inducible expression in response to infection and inflammation, making it a key player in the body’s defense mechanisms .

Properties

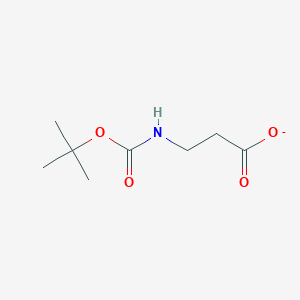

Molecular Formula |

C188H305N55O50S6 |

|---|---|

Molecular Weight |

4328 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-[[(2R)-2-[[(1S,6aS,7R,10S,13R,16S,19R,22S,25R,31R,34S,40R,46R,52R,55S,58S,63R,66S,69S,72R,78S,81S,84S,87S,93R,96S,99R)-63-[[(2R,3R)-2-[[(2S)-2-[[(2R)-1-[(2R)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-19,55,69-tris(4-aminobutyl)-22-(3-amino-3-oxopropyl)-99-benzyl-81-[(2R)-butan-2-yl]-25-[(2S)-butan-2-yl]-10,13-bis(3-carbamimidamidopropyl)-31,52-bis[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-87-(1H-imidazol-5-ylmethyl)-78-methyl-40,66-bis(2-methylpropyl)-a,2,8,8a,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56,64,67,70,73,76,79,82,85,88,94,97-triacontaoxo-96-propan-2-yl-3a,4a,10a,11a,60,61-hexathia-1a,3,7a,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57,65,68,71,74,77,80,83,86,89,95,98-triacontazahexacyclo[56.43.7.434,84.03,7.042,46.089,93]dodecahectane-6a-carbonyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C188H305N55O50S6/c1-19-99(12)146(231-137(250)80-194)173(279)206-84-140(253)211-123(79-143(256)257)184(290)241-71-40-54-134(241)172(278)235-145(98(10)11)176(282)238-151(105(18)247)180(286)229-128-91-297-295-90-127-168(274)226-126(165(271)215-111(45-26-31-63-190)157(263)219-117(48-29-34-66-193)181(287)243-73-41-55-135(243)186(292)293)89-298-299-93-130-185(291)242-72-38-52-132(242)170(276)217-115(50-36-68-202-188(198)199)156(262)212-114(49-35-67-201-187(196)197)158(264)221-119(77-107-56-58-109(248)59-57-107)163(269)214-110(44-25-30-62-189)155(261)216-116(60-61-136(195)249)161(267)237-147(100(13)20-2)174(280)207-86-142(255)233-150(104(17)246)179(285)227-125(154(260)204-83-139(252)210-121(75-96(6)7)182(288)239-69-37-51-131(239)169(275)205-85-141(254)232-149(103(16)245)178(284)218-113(160(266)225-127)47-28-33-65-192)88-294-296-92-129(167(273)223-122(78-108-81-200-94-208-108)183(289)240-70-39-53-133(240)171(277)234-144(97(8)9)175(281)222-120(164(270)230-130)76-106-42-23-22-24-43-106)228-177(283)148(101(14)21-3)236-152(258)102(15)209-138(251)82-203-153(259)124(87-244)224-159(265)112(46-27-32-64-191)213-162(268)118(74-95(4)5)220-166(128)272/h22-24,42-43,56-59,81,94-105,110-135,144-151,244-248H,19-21,25-41,44-55,60-80,82-93,189-194H2,1-18H3,(H2,195,249)(H,200,208)(H,203,259)(H,204,260)(H,205,275)(H,206,279)(H,207,280)(H,209,251)(H,210,252)(H,211,253)(H,212,262)(H,213,268)(H,214,269)(H,215,271)(H,216,261)(H,217,276)(H,218,284)(H,219,263)(H,220,272)(H,221,264)(H,222,281)(H,223,273)(H,224,265)(H,225,266)(H,226,274)(H,227,285)(H,228,283)(H,229,286)(H,230,270)(H,231,250)(H,232,254)(H,233,255)(H,234,277)(H,235,278)(H,236,258)(H,237,267)(H,238,282)(H,256,257)(H,292,293)(H4,196,197,201)(H4,198,199,202)/t99-,100-,101+,102-,103+,104+,105+,110+,111+,112-,113-,114+,115-,116-,117-,118-,119-,120+,121+,122-,123+,124+,125+,126+,127+,128-,129+,130+,131+,132+,133+,134+,135+,144-,145-,146-,147+,148-,149+,150+,151+/m0/s1 |

InChI Key |

DJQZZWYKSJIYQG-AFGQDUPESA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@@H]3C(=O)NCC(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)[C@@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)N[C@H](CSSC[C@H](C(=O)N6CCC[C@@H]6C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N3)[C@@H](C)O)[C@@H](C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]8CCCN8C(=O)[C@@H](NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O)CCCCN)[C@@H](C)O)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)CN)C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)C(C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)CCCCN)C(C)O)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)

![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)